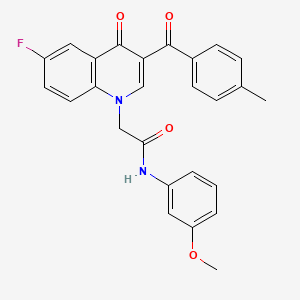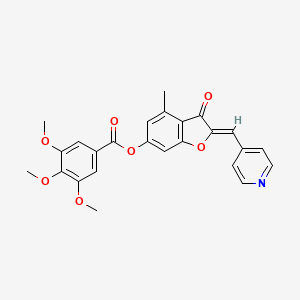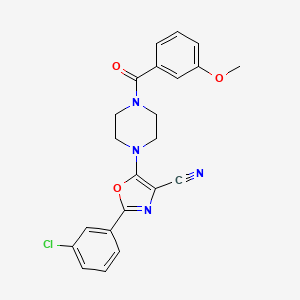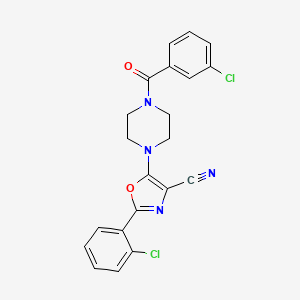![molecular formula C22H21ClN6S B3411222 2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 903185-95-5](/img/structure/B3411222.png)
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Übersicht
Beschreibung
Thienopyrimidine derivatives, which include compounds similar to the one you’re asking about, are important in medicinal chemistry due to their structural similarity to purines . They have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for your compound were not found, general methods for synthesizing thienopyrimidine derivatives involve reactions with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis
Thienopyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are integral parts of DNA and RNA and impart diverse pharmacological properties .Chemical Reactions Analysis
In general, thienopyrimidines can undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound has shown significant activity against the W2 strain of Plasmodium falciparum, the parasite responsible for malaria . This suggests potential use in the development of new antimalarial drugs.
Anticancer Activity
The compound has been evaluated for in vitro cytotoxicity against two cancer cell lines, human lung (A549) and cervical (HeLa) cells . It demonstrated non-cytotoxicity with significant selectivity indices, indicating potential for cancer treatment.
Antidepressant Properties
Thieno[2,3-d]pyrimidines, a class of compounds to which the given compound belongs, have been found to exhibit antidepressant properties . This suggests potential use in the treatment of depression.
Antibacterial and Antifungal Properties
Thieno[2,3-d]pyrimidines have also been found to exhibit antibacterial and antifungal properties . This suggests potential use in the development of new antibacterial and antifungal drugs.
Anti-inflammatory Properties
Thieno[2,3-d]pyrimidines have been found to exhibit anti-inflammatory properties . This suggests potential use in the treatment of inflammatory conditions.
Antiplatelet and Antihypertensive Properties
Thieno[2,3-d]pyrimidines have been found to exhibit antiplatelet and antihypertensive properties . This suggests potential use in the treatment of cardiovascular diseases.
Herbicidal and Plant Growth Regulatory Properties
Thieno[2,3-d]pyrimidines have been found to exhibit herbicidal and plant growth regulatory properties . This suggests potential use in agriculture.
Neuroprotective Agent
Some 2-pyrazoline compounds and other chalcone derivatives have shown a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s disease and other age-linked disorders . This suggests potential use in the treatment of neurological disorders.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6S/c1-14-11-15(2)27-22(26-14)29-9-7-28(8-10-29)20-19-18(12-30-21(19)25-13-24-20)16-3-5-17(23)6-4-16/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLIHIAUHSJICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411170.png)
![6-Fluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B3411173.png)
![2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411181.png)
![2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411184.png)
![2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411191.png)
![4-(4-fluorobenzyl)-1-thien-2-yl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3411198.png)
![N-(3,4-difluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B3411215.png)



![(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411252.png)